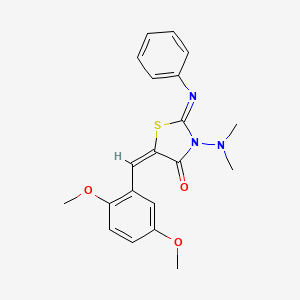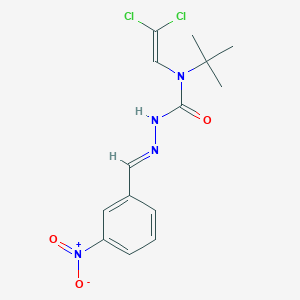
(2Z,5E)-5-(2,5-dimethoxybenzylidene)-3-(dimethylamino)-2-(phenylimino)-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z,5E)-5-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-3-(DIMETHYLAMINO)-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE is a synthetic organic compound that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,5E)-5-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-3-(DIMETHYLAMINO)-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of 2,5-dimethoxybenzaldehyde with 3-(dimethylamino)-2-(phenylimino)-1,3-thiazolidin-4-one under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent, such as ethanol or methanol. The reaction mixture is heated under reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2Z,5E)-5-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-3-(DIMETHYLAMINO)-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiazolidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino or phenylimino groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidine derivatives. Substitution reactions can result in a variety of substituted thiazolidinones.
Scientific Research Applications
(2Z,5E)-5-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-3-(DIMETHYLAMINO)-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anti-inflammatory, and anticancer agent. It may serve as a lead compound for the development of new drugs.
Biological Studies: Researchers investigate its effects on various biological pathways and its interactions with cellular targets.
Industrial Applications: The compound may be used in the synthesis of other biologically active molecules or as a reagent in chemical reactions.
Mechanism of Action
The mechanism of action of (2Z,5E)-5-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-3-(DIMETHYLAMINO)-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to its therapeutic effects. For example, it may inhibit bacterial enzymes, reducing bacterial growth and proliferation. In cancer cells, it may interfere with signaling pathways that promote cell division and survival.
Comparison with Similar Compounds
Similar Compounds
- (2Z,5E)-5-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]-3-(DIMETHYLAMINO)-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE
- (2Z,5E)-5-[(2,6-DIMETHOXYPHENYL)METHYLIDENE]-3-(DIMETHYLAMINO)-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE
- (2Z,5E)-5-[(3,5-DIMETHOXYPHENYL)METHYLIDENE]-3-(DIMETHYLAMINO)-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE
Uniqueness
The uniqueness of (2Z,5E)-5-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-3-(DIMETHYLAMINO)-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE lies in its specific substitution pattern on the phenyl ring and the thiazolidinone core. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds. Researchers may explore these differences to develop new therapeutic agents with improved efficacy and safety profiles.
Properties
Molecular Formula |
C20H21N3O3S |
|---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
(5E)-5-[(2,5-dimethoxyphenyl)methylidene]-3-(dimethylamino)-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H21N3O3S/c1-22(2)23-19(24)18(27-20(23)21-15-8-6-5-7-9-15)13-14-12-16(25-3)10-11-17(14)26-4/h5-13H,1-4H3/b18-13+,21-20? |
InChI Key |
RSEYQDHSADPDGZ-ORZNGPHRSA-N |
Isomeric SMILES |
CN(C)N1C(=O)/C(=C\C2=C(C=CC(=C2)OC)OC)/SC1=NC3=CC=CC=C3 |
Canonical SMILES |
CN(C)N1C(=O)C(=CC2=C(C=CC(=C2)OC)OC)SC1=NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-3-imino-2-[2-(2-nitrophenyl)hydrazinylidene]-3-(piperidin-1-yl)propanenitrile](/img/structure/B11529806.png)
![5-(1,3-benzodioxol-5-yl)-1-(4-bromophenyl)-3-[(4-bromophenyl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11529814.png)
acetyl]hydrazono}butanamide](/img/structure/B11529817.png)
![2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-(4-fluoro-3-nitrophenyl)acetamide](/img/structure/B11529823.png)
![4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]phenyl 4-tert-butylbenzoate](/img/structure/B11529828.png)
![ethyl 2-[2-amino-4-(4-chlorophenyl)-3-cyano-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B11529832.png)
![3-(3,4-dichlorophenyl)-1-(5,5-dimethyl-3-{[(E)-pyridin-3-ylmethylidene]amino}-2-thioxo-1,3-thiazolidin-4-yl)-1-hydroxyurea](/img/structure/B11529838.png)
![1-{(E)-[(2,5-dimethylphenyl)imino]methyl}-17-(2-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11529844.png)
![2-[(6-{[(E)-{4-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-3-nitrophenyl}methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-1-(morpholin-4-yl)ethanone](/img/structure/B11529852.png)
![N'-[(E)-furan-2-ylmethylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide](/img/structure/B11529854.png)
![6-Amino-4-(3,4-dichlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11529866.png)
![4-{[(4-chlorophenyl)sulfanyl]methyl}-N-[2-(pyridin-2-ylsulfanyl)ethyl]benzamide](/img/structure/B11529868.png)

![3,6-Diamino-2-(4-chlorobenzoyl)-4-phenylthieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B11529871.png)
